molecular formula C8H18O4P- B8791027 Di-tert-butyl phosphate

Di-tert-butyl phosphate

Cat. No. B8791027
M. Wt: 209.20 g/mol
InChI Key: YEWZQCDRZRYAEB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745625B2

Procedure details

The tetrabutylammonium salt of bis-tert butyl phosphate (45.1 g, 0.1 mol) and chloroiodomethane (200 g, 1.14 mol) were combined in 100 ml of benzene and the mixture was stirred at room temperature for four hours and then the benzene was removed under vacuum. A portion of 500 ml of ethyl ether was added to the residue and insoluble solid was filtered away. Concentration of the filtrate in vacuo and removal of the volitiles on a vacuum pump provided di-tert-butyl chloromethyl phosphate, as a light yellow or light brown oil which was utilized in the next step without further purification.
[Compound]
Name
tetrabutylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:13])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Cl:14][CH2:15]I>C1C=CC=CC=1>[P:1]([O:13][CH2:15][Cl:14])([O:3][C:4]([CH3:6])([CH3:7])[CH3:5])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:2]

Inputs

Step One
Name
tetrabutylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
45.1 g
Type
reactant
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)[O-]
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
ClCI
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the benzene was removed under vacuum
ADDITION
Type
ADDITION
Details
A portion of 500 ml of ethyl ether was added to the residue and insoluble solid
FILTRATION
Type
FILTRATION
Details
was filtered away
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate in vacuo and removal of the volitiles on a vacuum pump

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.